Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate
CAS No.: 129663-13-4
Cat. No.: VC21258187
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129663-13-4 |
|---|---|
| Molecular Formula | C9H11NO4 |
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H11NO4/c1-4-13-9(12)7-5(2)10-14-8(7)6(3)11/h4H2,1-3H3 |
| Standard InChI Key | MPDKUFZYJWTWJE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(ON=C1C)C(=O)C |
| Canonical SMILES | CCOC(=O)C1=C(ON=C1C)C(=O)C |
Introduction
Structural Characteristics and Identification
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate possesses a heterocyclic structure built around an isoxazole core, which is a five-membered ring containing adjacent nitrogen and oxygen atoms. The compound features multiple functional groups strategically positioned around this core, creating a molecule with distinctive chemical reactivity patterns. The presence of an acetyl group at position 5, a methyl group at position 3, and an ethyl carboxylate functionality at position 4 contributes to its specialized chemical profile and potential applications in organic synthesis .
The compound is definitively identified through several standardized chemical identifiers that enable precise characterization and cataloging in chemical databases. Its IUPAC name, ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate, provides a systematic description of its structure according to international nomenclature conventions. Additional identifiers include its CAS registry number (129663-13-4), which serves as a unique numerical identifier in chemical substance databases, facilitating consistent identification across research publications and chemical catalogues .
Modern structural identification techniques have enabled the precise documentation of the compound's molecular representation through standardized chemical notation systems. Its Standard InChI (International Chemical Identifier) is documented as InChI=1S/C9H11NO4/c1-4-13-9(12)7-5(2)10-14-8(7)6(3)11/h4H2,1-3H3, which encodes its complete structural information in a machine-readable format. This notation system allows for unambiguous identification and structural comparison across chemical databases and research platforms, enhancing the reproducibility of research involving this compound.
The compound's molecular representation can also be expressed through several SMILES (Simplified Molecular Input Line Entry System) notations, including the canonical form CCOC(=O)C1=C(ON=C1C)C(=O)C, which provides a linear string representation of its chemical structure. These standardized notations collectively enable precise identification and structural comparison in chemical research, facilitating consistent documentation and reproducibility in experimental studies involving this compound.
Physical and Chemical Properties
The physical and chemical properties of ethyl 5-acetyl-3-methylisoxazole-4-carboxylate provide critical information for researchers working with this compound. It exists as a white solid under standard laboratory conditions, with a molecular formula of C9H11NO4 and a precise molecular weight of 197.19 g/mol . The compound's structure contains multiple functional groups that influence its solubility profile, making it particularly soluble in common organic solvents while exhibiting limited solubility in aqueous media due to its predominantly nonpolar character and the presence of the ethyl ester group .
The reactivity profile of ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is largely determined by the presence of two carbonyl groups—the acetyl substituent at position 5 and the carboxylate functionality at position 4. These electron-withdrawing groups create electrophilic centers within the molecule that are susceptible to nucleophilic attack, making the compound potentially valuable in various synthetic transformations . Additionally, the isoxazole ring itself possesses unique electronic properties that can participate in diverse chemical reactions, including cycloadditions and ring-opening transformations under specific conditions.
Spectroscopic Characterization
Spectroscopic techniques provide essential tools for the characterization and confirmation of ethyl 5-acetyl-3-methylisoxazole-4-carboxylate's structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy would typically reveal characteristic signals corresponding to the methyl groups attached to the isoxazole ring and the acetyl functionality, as well as the ethyl group of the ester moiety. The proton NMR spectrum would likely display signals for the methyl group at position 3 as a singlet, while the ethyl group would appear as a characteristic quartet and triplet pattern consistent with an ethyl ester functional group.
Infrared spectroscopy offers valuable structural information by identifying key functional groups through their characteristic absorption bands. The compound would be expected to exhibit strong absorption bands corresponding to the C=O stretching frequencies of both the ester and ketone carbonyl groups, typically in the range of 1700-1750 cm⁻¹. Additional bands would likely be observed for the C=N and C-O stretching vibrations associated with the isoxazole ring structure, providing confirmatory evidence of the compound's structural features .
Mass spectrometry serves as another powerful technique for structural confirmation, with the compound exhibiting a molecular ion peak at m/z 197, corresponding to its molecular weight. Fragmentation patterns would likely include characteristic losses of the ethyl group from the ester functionality and fragmentation of the isoxazole ring, creating a distinctive pattern that aids in structural verification. The combination of these spectroscopic techniques provides comprehensive structural validation of ethyl 5-acetyl-3-methylisoxazole-4-carboxylate.
The following table summarizes the key spectroscopic characteristics that would be expected for ethyl 5-acetyl-3-methylisoxazole-4-carboxylate:
| Spectroscopic Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Singlet for C-3 methyl group; Singlet for acetyl methyl group; Quartet and triplet for ethyl ester group |
| ¹³C NMR | Signals for carbonyl carbons (ester and ketone); Quaternary carbons of the isoxazole ring; Methyl and ethyl carbon signals |
| IR Spectroscopy | C=O stretching (1700-1750 cm⁻¹); C=N and C-O stretching of isoxazole ring; C-H stretching of alkyl groups |
| Mass Spectrometry | Molecular ion peak at m/z 197; Fragmentation patterns reflecting loss of ethyl group and isoxazole ring fragmentation |
Applications in Research and Development
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate demonstrates significant utility across multiple research domains, particularly in synthetic organic chemistry and pharmaceutical development. Its distinctive structural features, including the isoxazole core and multiple functional groups, position it as a valuable building block for the synthesis of more complex heterocyclic compounds with potential biological activities. The compound's reactive carbonyl groups and isoxazole ring system provide sites for diverse chemical transformations, enabling the construction of elaborate molecular architectures from this relatively simple starting material.
In medicinal chemistry, the compound serves as a precursor for the development of diverse bioactive molecules. Isoxazole-containing compounds have historically demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The presence of the acetyl and ester functionalities in ethyl 5-acetyl-3-methylisoxazole-4-carboxylate provides reactive handles for structural modification, allowing medicinal chemists to explore structure-activity relationships and optimize biological properties in drug discovery programs.
The compound's potential applications extend to the field of agrochemicals, where isoxazole derivatives have shown promise as fungicides, herbicides, and insecticides. The unique electronic properties of the isoxazole ring, combined with the compound's functional group array, create opportunities for interaction with biological targets relevant to agricultural applications. This versatility in potential applications underscores the compound's significance as a chemical building block in diverse research contexts.
Related Compounds and Comparative Analysis
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate belongs to a broader family of isoxazole derivatives with varying substituent patterns that influence their chemical and biological properties. Two closely related compounds mentioned in the search results are ethyl 5-methylisoxazole-4-carboxylate and ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. These structural analogs differ from the target compound primarily in the substituent pattern around the isoxazole ring, with ethyl 5-methylisoxazole-4-carboxylate lacking the acetyl group at position 5 and ethyl 3-ethyl-5-methylisoxazole-4-carboxylate featuring an ethyl rather than a methyl substituent at position 3.
The structural similarities and differences among these related compounds create an interesting comparative landscape for structure-activity relationship studies. The presence or absence of the acetyl group at position 5 likely influences the compound's reactivity, with ethyl 5-acetyl-3-methylisoxazole-4-carboxylate potentially exhibiting enhanced electrophilicity at this position compared to its non-acetylated counterpart . Similarly, the variation in alkyl substituent at position 3 (methyl versus ethyl) may affect the electronic properties of the isoxazole ring and, consequently, the compound's interaction with biological targets or its behavior in chemical reactions.
Another related compound discussed in the search results is 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), which features an amino group at position 5 instead of an acetyl group, and a carboxylic acid instead of an ethyl ester at position 4 . This compound has been investigated for application in solid-phase peptide synthesis, highlighting a different application domain for isoxazole derivatives. The structural relationship between AMIA and ethyl 5-acetyl-3-methylisoxazole-4-carboxylate suggests potential synthetic pathways for converting between these related structures through functional group transformations.
The following table presents a comparative analysis of ethyl 5-acetyl-3-methylisoxazole-4-carboxylate and its structural analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate | C9H11NO4 | 197.19 | Acetyl group at position 5; Methyl at position 3 |
| Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | 155.15 | Lacks acetyl group at position 5; Methyl at position 5 |
| Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate | C9H13NO3 | 183.20 | Ethyl group at position 3; Methyl at position 5 |
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | C5H6N2O3 | 142.11 | Amino group at position 5; Carboxylic acid at position 4 |
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